N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide
Description
N-{2-[2-(2-Hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide is a hydrazine-derived benzamide compound featuring a 2-hydroxybenzylidene moiety. Its structure comprises a benzamide group linked via an oxoethyl chain to a hydrazino Schiff base, which forms a planar conjugated system with the aromatic ring.
Properties
Molecular Formula |
C16H15N3O3 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H15N3O3/c20-14-9-5-4-8-13(14)10-18-19-15(21)11-17-16(22)12-6-2-1-3-7-12/h1-10,20H,11H2,(H,17,22)(H,19,21)/b18-10+ |
InChI Key |
WOZSVDDSXXRWDT-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide typically involves a multi-step process. One common method is the reaction of phthalide, hydrazine hydrate, and aldehyde in a one-pot reaction. This method is advantageous due to its mild reaction conditions and environmentally friendly nature . The reaction is carried out in ethanol without any catalyst, resulting in moderate to excellent yields of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted hydrazones.
Scientific Research Applications
N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It is studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound can interact with cellular enzymes and receptors, modulating their functions and leading to the observed biological effects.
Comparison with Similar Compounds
Thiazolidinone and Azetidinone Derivatives
Thiazolidinone and azetidinone analogs, such as N-(2-(5-(4-hydroxybenzylidene)-2-(4-methoxyphenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide (Compound 10, IC₅₀ = 18.59 µM), exhibit enhanced anticancer activity compared to the parent hydrazino-oxoethyl scaffold. Similarly, azetidinone derivatives (e.g., Compound 17, IC₅₀ = 18.59 µM) leverage β-lactam rings for antimicrobial potency, governed by topological indices like Balaban index (J) and molecular connectivity (⁰χv, ¹χv) .
Substituent Effects on the Benzylidene Moiety
The 2-hydroxy group on the benzylidene moiety distinguishes the target compound from analogs with electron-withdrawing (e.g., nitro, chloro) or electron-donating (e.g., methoxy, allyloxy) substituents:
- N-Cyclohexyl-2-({(2E)-2-(3-nitrobenzylidene)hydrazinoacetyl}amino)benzamide: The nitro group increases electrophilicity, favoring interactions with nucleophilic residues in enzymes .
Metal Coordination Potential
The hydrazino-oxoethyl scaffold in the target compound enables metal coordination, similar to N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide (HL), which forms stable Co(II), Fe(III), Cu(II), and Zn(II) complexes. These complexes exhibit altered redox properties and bioactivity compared to the free ligand, suggesting applications in catalysis or metallodrug design .
Antioxidant Activity
Benzamide derivatives with hydroxyl groups, such as 3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) , demonstrate potent radical scavenging (IC₅₀ = 22.8 µM for DPPH). The target compound’s 2-hydroxybenzylidene group may similarly contribute to antioxidant activity via hydrogen atom transfer mechanisms .
Biological Activity
N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and diabetes management. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 365.41 g/mol. It features a hydrazine moiety connected to a benzamide structure, which is critical for its biological activity.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Antioxidant Activity : The presence of the hydroxyl group in the benzylidene moiety contributes to its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit certain enzymes involved in cancer cell proliferation, suggesting a possible mechanism for its anticancer properties.
- Regulation of Cell Signaling Pathways : Studies have suggested that derivatives of this compound can modulate pathways involved in apoptosis and cell survival, particularly in pancreatic β-cells under endoplasmic reticulum (ER) stress.
Anticancer Properties
A study evaluated the anticancer activity of various benzamide derivatives, including this compound. The results indicated:
- Cell Viability Assays : The compound demonstrated significant cytotoxicity against several cancer cell lines, including breast (MCF-7) and colon (HCT-15) cancers, with IC50 values in the micromolar range.
- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer agent .
Antidiabetic Effects
In another study focusing on pancreatic β-cell protection, this compound exhibited:
- Protective Effects Against ER Stress : The compound significantly reduced β-cell apoptosis caused by ER stress, with an EC50 value indicating high potency (0.1 ± 0.01 μM). This suggests its utility in diabetes management by preserving insulin-producing cells .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50/EC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | ~10 µM | Induction of apoptosis via caspase activation |
| HCT-15 | ~8 µM | Modulation of Bcl-2 proteins | |
| Antidiabetic | Pancreatic β-cells | 0.1 ± 0.01 µM | Protection against ER stress-induced apoptosis |
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines. Flow cytometry analysis revealed increased apoptosis rates compared to control groups.
Case Study 2: Diabetes Management
A separate investigation into the effects on pancreatic β-cells showed that this compound could significantly enhance cell survival under conditions mimicking diabetes-related stress. The findings suggest that it may serve as a therapeutic agent for preventing β-cell loss in diabetic patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
